molecular formula C12H15NO3 B15253505 Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

Cat. No.: B15253505
M. Wt: 221.25 g/mol
InChI Key: ADFCORAQBGMTID-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazepine ring, which is further substituted with an ethyl ester group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of N-(2-hydroxyphenyl)ethylamine with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization .

Another method involves the use of aluminum chloride-mediated intramolecular cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine . This method provides a convenient route to obtain the desired benzoxazepine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate can be compared with other similar compounds, such as:

    2,3,4,5-Tetrahydro-1,4-benzothiazepine: This compound contains a sulfur atom in place of the oxygen atom in the benzoxazepine ring.

    2,3,4,5-Tetrahydro-1,4-benzodiazepine: This compound has a nitrogen atom in place of the oxygen atom in the benzoxazepine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity .

Biological Activity

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of o-aminophenols with ethyl chloroformate under basic conditions. This process results in the formation of the oxazepine ring structure which is crucial for its biological activity. The compound can also be synthesized through various other methods including the use of metal catalysts and different reaction conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies where similar compounds were tested against a range of microorganisms including Escherichia coli , Staphylococcus aureus , and various fungi such as Candida albicans , it was found that these compounds displayed potent inhibitory effects .

MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been noted to inhibit specific kinases that are crucial for tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases and proteases that are involved in disease processes.
  • Cell Signaling Modulation : It affects cellular signaling pathways which can lead to altered cell cycle progression and apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications at the benzoxazepine core could enhance activity .
  • Cancer Research : Another study focused on the compound's effect on glioma cells. It was found to induce cell death through multiple pathways including necroptosis and autophagy while sparing normal astrocytes from toxicity .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)11-9-5-3-4-6-10(9)16-8-7-13-11/h3-6,11,13H,2,7-8H2,1H3

InChI Key

ADFCORAQBGMTID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2OCCN1

Origin of Product

United States

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